molecular formula C16H18N4O3 B2490603 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903410-42-3

2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2490603
CAS No.: 1903410-42-3
M. Wt: 314.345
InChI Key: DVYQNSXZFLQRRC-UHFFFAOYSA-N
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Description

2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound with significant relevance in various fields of scientific research, especially in medicinal chemistry. This compound features a complex molecular structure, consisting of multiple heterocyclic elements, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis typically begins with 6-methylpyridine and pyridazine-3(2H)-one as the primary reactants.

  • Synthesis Steps:

    • The pyrrolidine ring is first introduced through a nucleophilic substitution reaction.

    • The subsequent steps involve the formation of the ether linkage by reacting 6-methylpyridin-2-yl with the pyrrolidinyl intermediate.

    • Final cyclization steps may include careful control of reaction conditions such as temperature and solvent to ensure the desired product formation.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow synthesis might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings, leading to the formation of N-oxides.

  • Reduction: Reduction reactions typically target the carbonyl group, potentially yielding alcohol derivatives.

  • Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties significantly.

Common Reagents and Conditions Used

  • Oxidation: Common reagents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents such as halogens and alkylating agents are frequently used under controlled conditions.

Major Products Formed

  • Oxidative and reductive transformations yield various derivatives with altered electronic properties, potentially enhancing their biological activity.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Biology: Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies. Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Industry: Its chemical robustness and reactivity make it suitable for applications in materials science and catalysis.

Mechanism of Action

Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. Its heterocyclic structure allows for high-affinity binding to these targets, modulating their activity. Molecular Targets and Pathways Involved: Specific pathways influenced by this compound include signal transduction pathways and metabolic processes, with a particular focus on its potential to inhibit or activate certain key enzymes.

Comparison with Similar Compounds

  • 6-methylpyridin-2-yl derivatives

  • Pyridazin-3(2H)-one analogs

  • Pyrrolidine-based compounds with varying substituents

This article covers a detailed perspective on 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, emphasizing its synthesis, reactions, and applications across different fields.

Biological Activity

The compound 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, with a molecular weight of approximately 305.33 g/mol. The compound features a complex structure that includes a pyridazine ring, a pyrrolidine moiety, and a 6-methylpyridin-2-yloxy group, which contribute to its unique chemical reactivity and biological interactions.

Research indicates that this compound may act as an inhibitor of various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can potentially disrupt cancer cell proliferation and induce apoptosis in tumor cells.

In Vitro Studies

In vitro studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. A notable example is compound 12e , which exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells, indicating strong anti-cancer activity .

Table 1: Cytotoxicity of Similar Compounds

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of the 6-methylpyridin-2-yloxy group enhances lipophilicity and may facilitate better interaction with biological targets compared to simpler analogs.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Compound APyrrolidine derivativeLacks aromatic substitution
Compound BDioneContains two carbonyl groups

Case Studies and Research Findings

  • Cyclin-Dependent Kinases Inhibition : Studies have indicated that the compound can inhibit CDK activity, leading to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the ATP-binding site of CDKs, providing insights into its mechanism of action .

Properties

IUPAC Name

2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYQNSXZFLQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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